

# Application Note: Direct Detection of N6-methyladenosine (6mA) Using Nanopore Sequencing

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## Compound of Interest

Compound Name: N6-Methyldeoxyadenosine

CAS No.: 2002-35-9

Cat. No.: B150664

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## Abstract

N6-methyladenosine (6mA) is a DNA modification historically known for its roles in prokaryotic restriction-modification systems. However, its discovery and functional characterization in eukaryotes have opened a new frontier in epigenetics, implicating it in processes from gene regulation to neurodegenerative diseases.[1][2][3] Traditional methods for studying DNA methylation, such as bisulfite sequencing, cannot detect 6mA. In contrast, Oxford Nanopore Technologies (ONT) sequencing offers a revolutionary approach, enabling the direct detection of 6mA on native DNA molecules without amplification or chemical conversion.[4][5] This is achieved by measuring the characteristic disruptions in ionic current as single DNA strands pass through a protein nanopore, allowing for simultaneous determination of the nucleotide sequence and its modification status.[6][7] This application note provides a comprehensive guide to the principles, protocols, and data analysis workflows for identifying 6mA modifications using nanopore sequencing, empowering researchers to explore this critical epigenetic mark with single-molecule resolution and long-read phasing.

## Introduction: The Significance of 6mA and the Nanopore Advantage

DNA methylation is a fundamental epigenetic mechanism. While 5-methylcytosine (5mC) is the most studied DNA modification in eukaryotes, N6-methyladenosine (6mA) is emerging as a crucial regulator of genomic function.[3][8] In prokaryotes, 6mA is well-established as part of host defense systems.[8] In eukaryotes, its roles are still being elucidated but are linked to transcription regulation, DNA damage repair, and transposon activity.[1][2][8]

The limitations of traditional methods:

- Bisulfite Sequencing: The gold standard for 5mC detection is blind to 6mA.
- Antibody-Based Enrichment (MeDIP-Seq): While useful, these methods lack single-nucleotide resolution and can be prone to antibody specificity issues.[9]

The Nanopore Sequencing Advantage: Oxford Nanopore sequencing overcomes these limitations by directly sequencing native DNA or RNA molecules.[4][5] The technology does not require PCR amplification for most library preparations, thus preserving base modifications entirely.[4] This allows for:

- Direct Detection: No chemical conversion or antibodies are needed. Modified bases are identified directly from the raw electrical signal.[6]
- Long Reads: Read lengths are limited only by the input DNA fragment size, enabling the phasing of methylation patterns over tens or hundreds of kilobases.[4][5]
- Simultaneous Detection: Multiple modifications (e.g., 5mC, 5hmC, and 6mA) can be called simultaneously from a single sequencing run.[5][10][11]
- Real-Time Analysis: Data is streamed from the sequencer in real-time, allowing for dynamic experimental control.[4]

## Principle of 6mA Detection

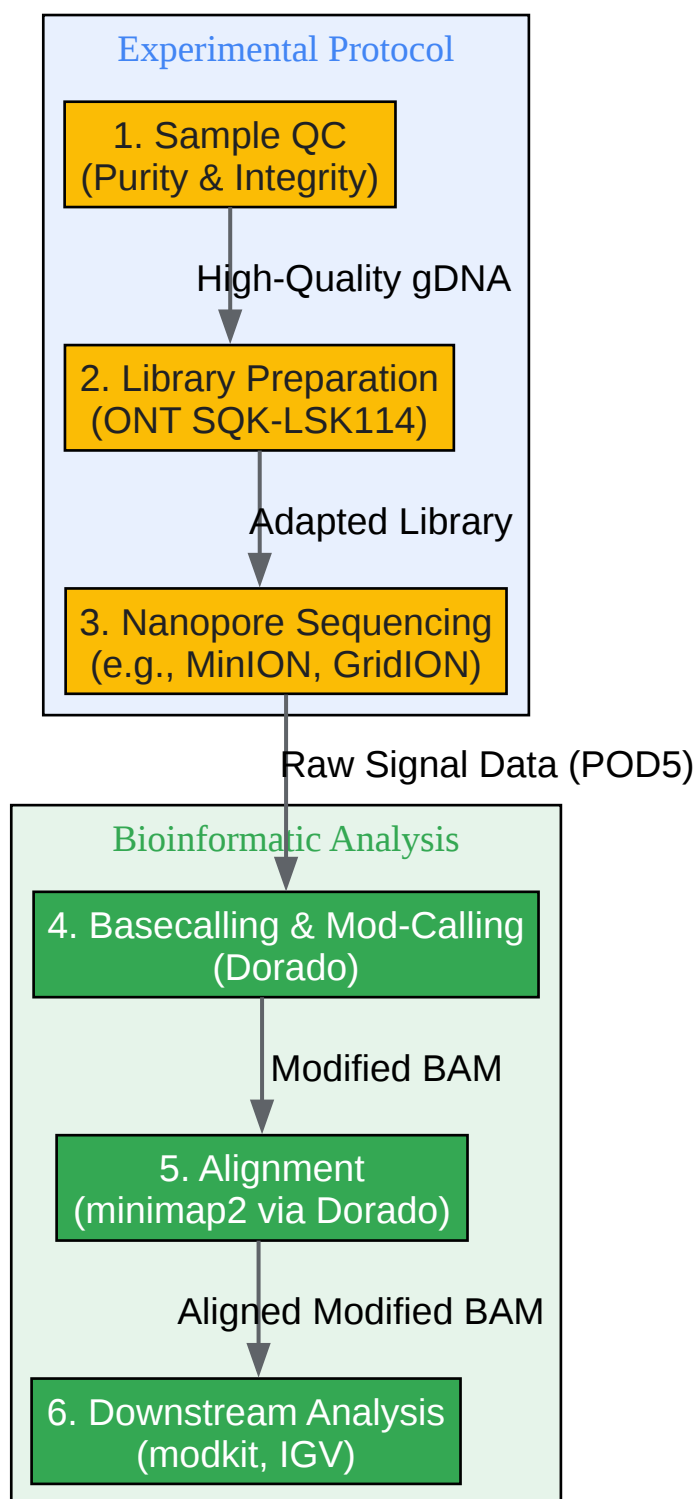
Nanopore sequencing identifies bases by measuring the change in ionic current as a single strand of DNA passes through a microscopic protein pore embedded in an electrically resistant

membrane.[7][9] A group of 5-6 nucleotides residing within the pore's sensing region creates a characteristic electrical signal, or "squiggle".[8]

A methyl group on an adenine base (6mA) has a distinct chemical structure compared to an unmodified adenine. This difference in structure and stereochemistry causes a subtle but measurable alteration in the ionic current as the modified base passes through the nanopore. [6][12] Machine learning algorithms, specifically deep neural networks, are trained on vast datasets of raw signals from both unmodified and known modified DNA sequences. These trained models can then distinguish the characteristic signal disruptions caused by 6mA from those of canonical bases in real-time.[6][7] This process is integrated into the basecalling software, which translates the raw signal into a nucleotide sequence complete with modification information.[13]

## Experimental and Bioinformatic Workflow

The end-to-end process for 6mA detection involves sample quality control, library preparation, nanopore sequencing, and a specialized bioinformatics pipeline.



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**Figure 1:** High-level workflow for direct 6mA detection.

## Part 1: Experimental Protocol

The quality of the input DNA is paramount for successful nanopore sequencing. Since the technology sequences single molecules, any degradation, contamination, or chemical damage will directly impact read length, data yield, and overall results.[1][6]

Table 1: Input DNA Requirements

Parameter	Recommendation	Rationale
Purity (A260/280)	1.8 - 2.0	Ratios <1.8 indicate protein or phenol contamination, which can inhibit enzymes used in library prep.[1]
Purity (A260/230)	2.0 - 2.2	Ratios <2.0 suggest contamination with salts, carbohydrates, or organic solvents that can block the nanopore.[1][6]
Integrity	High Molecular Weight (>30 kb)	To leverage the long-read capability of nanopore sequencing, input DNA should be intact. Avoid vortexing.[1][6]
Input Mass	≥ 1 µg	Sufficient input is required for efficient enzymatic reactions during library preparation.[6][14]
Buffer	Nuclease-free water or 10 mM Tris-HCl pH 8.0 (No EDTA)	EDTA chelates magnesium ions, which are essential cofactors for the enzymes used in library preparation.[1][6]

Protocol: DNA QC

- Quantification: Use a fluorometric method (e.g., Qubit dsDNA HS Assay) for accurate quantification. Spectrophotometers like NanoDrop can overestimate concentration in the presence of RNA or other contaminants.[1]
- Purity Assessment: Measure A260/280 and A260/230 ratios using a spectrophotometer.
- Integrity Check: Run ~100 ng of gDNA on a 0.8% agarose gel or use an automated electrophoresis system (e.g., Agilent TapeStation) to visualize the size distribution and confirm high molecular weight.[1]

This protocol outlines the use of the ONT Ligation Sequencing Kit V14 (SQK-LSK114), a robust method for generating high-quality libraries from native DNA without amplification.[14]

#### Materials:

- 1 µg high-quality gDNA in ≤ 47 µl
- ONT Ligation Sequencing Kit V14 (SQK-LSK114)[14]
- NEBNext® Companion Module for Oxford Nanopore Technologies® Ligation Sequencing (NEB E7180)
- AMPure XP beads
- Freshly prepared 70% ethanol
- Nuclease-free water
- 1.5 ml Eppendorf DNA LoBind tubes

#### Protocol:

- DNA Repair and End-Prep (35 mins):[15]
  - In a 1.5 ml LoBind tube, combine:
    - Input DNA: 1 µg

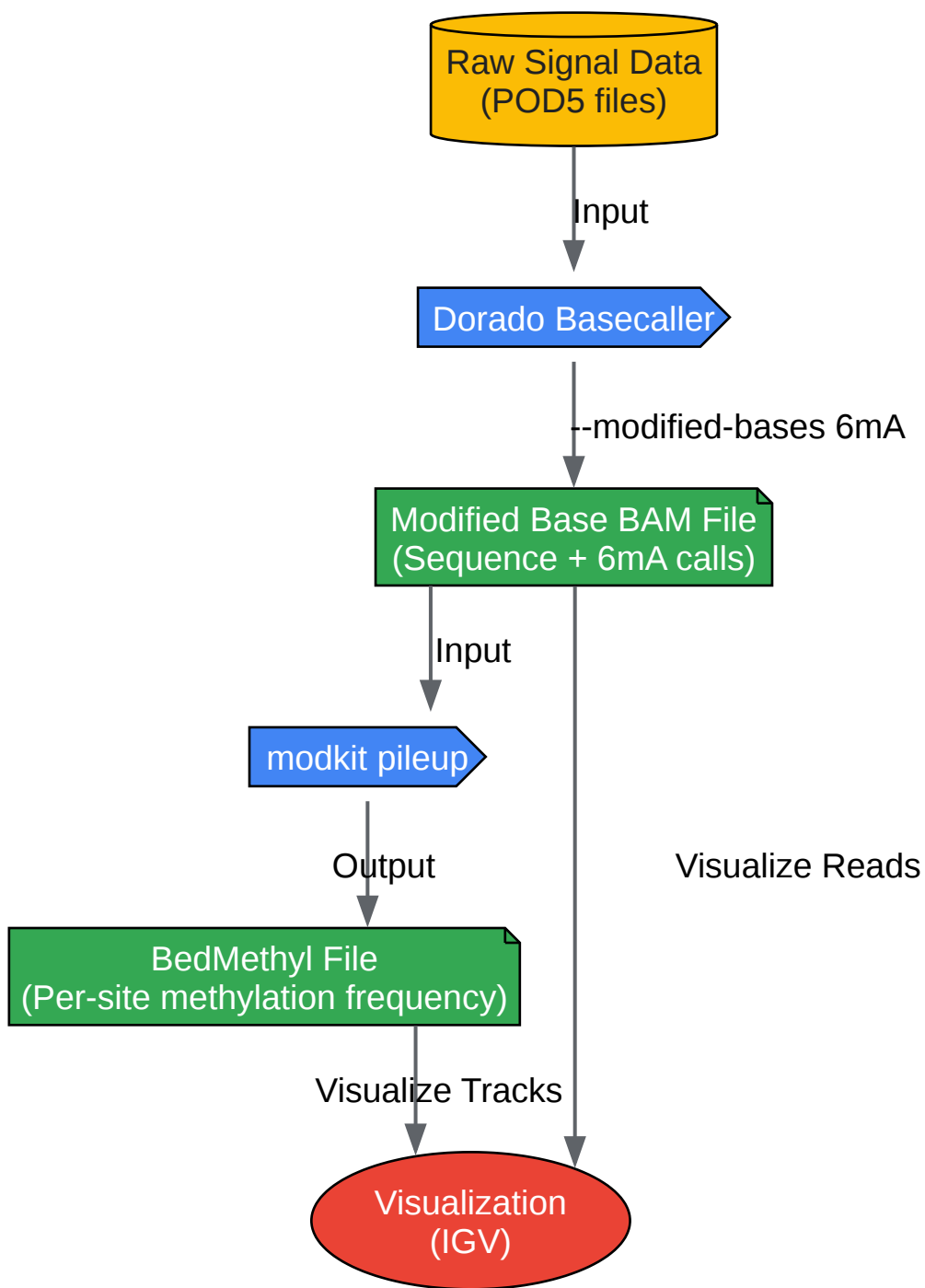
- Nuclease-free water: to 47  $\mu$ l
- NEBNext FFPE DNA Repair Buffer: 3.5  $\mu$ l
- NEBNext FFPE DNA Repair Mix: 2  $\mu$ l
- NEBNext Ultra II End-prep reaction buffer: 3.5  $\mu$ l
- NEBNext Ultra II End-prep enzyme mix: 3  $\mu$ l
- Mix gently by flicking the tube and spin down.
- Incubate in a thermal cycler for 5 minutes at 20°C and 5 minutes at 65°C.
- Rationale: This step repairs nicks and damaged bases in the DNA and creates blunt, phosphorylated 5' ends, preparing the DNA for adapter ligation.
- Clean-up with AMPure XP beads:
  - Add 60  $\mu$ l of resuspended AMPure XP beads to the reaction.
  - Incubate on a rotator for 5 minutes at room temperature.
  - Pellet the beads on a magnetic rack, discard the supernatant.
  - Wash the pellet twice with 200  $\mu$ l of fresh 70% ethanol.
  - Air dry the pellet for ~30 seconds (do not over-dry).
  - Resuspend the pellet in 61  $\mu$ l of Nuclease-free water and incubate for 10 minutes.
  - Pellet the beads on the magnet and transfer 60  $\mu$ l of the eluate to a new clean LoBind tube.
- Adapter Ligation (20 mins):[\[15\]](#)
  - To the 60  $\mu$ l of end-prepped DNA, add:
    - Ligation Buffer (LNB): 25  $\mu$ l

- Quick T4 DNA Ligase: 10  $\mu$ l
- Adapter Mix (AMX): 5  $\mu$ l
- Mix gently by flicking the tube and spin down.
- Incubate for 10 minutes at room temperature.
- Rationale: This step attaches the sequencing adapters, which contain a motor protein, to both ends of the DNA fragments. The motor protein is essential for ratcheting the DNA strand through the nanopore at a controlled speed.[7]
- Final Clean-up with AMPure XP beads:
  - Add 40  $\mu$ l of resuspended AMPure XP beads to the ligation reaction.
  - Incubate on a rotator for 5 minutes at room temperature.
  - Pellet the beads on a magnetic rack, discard the supernatant.
  - Wash the pellet twice with 250  $\mu$ l of Long Fragment Buffer (LFB).
  - Air dry the pellet for ~30 seconds.
  - Resuspend the pellet in 15  $\mu$ l of Elution Buffer (EB).
  - Incubate for 10 minutes at room temperature.
  - Pellet the beads and transfer the final 15  $\mu$ l of eluate (your prepared library) to a new tube. Quantify 1  $\mu$ l to determine the final library concentration.
- Flow Cell Check: Before loading, perform a flow cell check in the MinKNOW software to ensure a sufficient number of active pores are available.
- Priming and Loading:
  - Prime the flow cell according to the manufacturer's instructions using the Flow Cell Priming Kit.

- Load the prepared library (typically ~5-12  $\mu$ l diluted in Sequencing Buffer) into the flow cell via the SpotON port.
- Start Sequencing Run:
  - In MinKNOW, select the appropriate sequencing kit (SQK-LSK114) and analysis protocol.
  - Crucially, for 6mA detection, ensure that basecalling is enabled and a modification-calling model is selected. The latest "super high accuracy" (sup) or "high accuracy" (hac) models generally support modified base detection.[\[13\]](#)

## Part 2: Bioinformatic Analysis

The analysis of nanopore data for 6mA detection relies on specialized basecalling models and downstream tools. The current recommended software from ONT is Dorado, which integrates basecalling and modification calling into a single step.[\[13\]](#)[\[16\]](#)



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**Figure 2:** Bioinformatic pipeline for 6mA analysis.

Dorado is a command-line tool that processes the raw POD5 files generated by the sequencer. To detect 6mA, you must specify a model that has been trained to recognize this modification.

## Protocol:

- Install Dorado: Download the latest pre-compiled binary from the Oxford Nanopore Technologies GitHub repository.[\[16\]](#)
- Download Models: Dorado can automatically download the required models. You can list available models that detect 6mA. The model names typically combine accuracy level (hac, sup) and the modifications they detect.
- Run Basecalling: Execute the Dorado command. A typical command for basecalling with 6mA detection and alignment would be:
  - dna\_r10.4.1\_e8.2\_400bps\_sup@v4.2.0,6mA@v1: This specifies the base model and the 6mA modification model. Always check the ONT GitHub for the latest recommended models.[\[13\]](#)[\[16\]](#)
  - /path/to/pod5\_files/: The directory containing the raw signal data.
  - --reference: Providing a reference genome allows Dorado to perform alignment simultaneously using an integrated version of minimap2.[\[13\]](#)
  - > calls\_and\_mods.bam: The output is a BAM file containing the base sequence, alignment information, and per-read modification calls stored in standard MM and ML tags.

If you did not align during the basecalling step, you can align the resulting BAM or FASTQ files using minimap2, which is optimized for long, noisy reads.

Once you have a modification-tagged BAM file, you can perform downstream analysis.

- Generate Per-Site Methylation Frequencies: The modkit tool can be used to process the per-read information in the BAM file into a more accessible, aggregated format like BedMethyl.[\[10\]](#)
  - --motif A 0: This tells modkit to report on the modification status of every Adenine base.
- Visualization: The resulting BAM and BedMethyl files can be loaded into a genome browser like the Integrative Genomics Viewer (IGV).

- BAM file: Allows you to see the methylation status of individual bases on each read, providing single-molecule resolution.
- BedMethyl file: Can be displayed as a track showing the percentage of reads methylated at each adenine across the genome, giving a population-level view.

## Expected Results and Troubleshooting

Table 2: Typical Performance Metrics

Metric	Expected Value	Notes
Flow Cell Yield (MinION R10.4.1)	20-50 Gb	Highly dependent on sample quality, library loading, and run time.[17]
Read Length N50	>25 kb	Primarily dependent on the fragment length of the input DNA.
Basecall Accuracy (SUP model)	>99%	Refers to the nucleotide sequence accuracy.
6mA Calling Accuracy	High Concordance	Accuracy is context-dependent and constantly improving with new models. Benchmarking against known standards is recommended for quantitative studies.[9][18]

### Troubleshooting:

- Low Yield: Often caused by poor DNA quality (contaminants, low input), inefficient library prep, or a low number of active pores on the flow cell. Re-check DNA QC and library quantification.
- Short Reads: Input DNA is likely fragmented. Handle gDNA gently, avoiding vortexing and excessive pipetting.

- No/Low 6mA Calls: Ensure you have selected a basecalling model specifically trained for 6mA detection in MinKNOW or Dorado. Verify that 6mA is expected to be present in your sample.

## Conclusion

Direct 6mA detection with Oxford Nanopore sequencing represents a paradigm shift in epigenetics research. By providing a straightforward workflow to sequence native DNA, researchers can now investigate the location and potential function of 6mA at single-nucleotide resolution across entire genomes. The ability to phase methylation patterns with long reads offers unprecedented insights into allele-specific methylation and the interplay between genetic and epigenetic variation. As basecalling models continue to improve in accuracy and expand to detect an even wider array of base modifications, nanopore sequencing is poised to become an indispensable tool for deciphering the complexities of the epigenome.

## References

- Advancing DNA and RNA Modification Detection via Nanopore Sequencing. ACS Nano.
- Review of the Biological Functions and Research Progress of N6-Methyladenosine (6mA) Modification in DNA.
- Emerging Roles for DNA 6mA and RNA m6A Methyl
- DNA N(6)-methyldeoxyadenosine in mammals and human diseases. PMC - NIH.
- DNA N6-Methyladenine: a new epigenetic mark in eukaryotes? PMC - NIH.
- Comprehensive benchmarking of tools for nanopore-based detection of DNA methyl
- Oxford Nanopore sample requirements. Weizmann Institute of Science.
- Intro: Nanopore Sequencing. UC Davis DNA Technologies Core.
- How Oxford Nanopore sequencing works. Oxford Nanopore Technologies.
- Nanopore DNA samples. Exeter Sequencing Facility.
- How low can you go? Driving down the DNA input requirements for nanopore sequencing. bioRxiv.
- How Oxford Nanopore sequencing works. Oxford Nanopore Technologies.
- Principle of Nanopore Sequencing. CD Genomics.
- NEMO: Improved and accurate models for identification of 6mA using Nanopore sequencing. bioRxiv.
- Detecting m6A RNA modification from nanopore sequencing using a semisupervised learning framework. PMC - NIH.
- Using Oxford Nanopore for Long Read Sequencing and for Methylation Analysis. USC Core Center of Excellence in Genomics.

- Dorado Documentation: Simplex Basecalling. Oxford Nanopore Technologies.
- Data analysis. Oxford Nanopore Technologies.
- Analysing Oxford Nanopore data: a beginner's guide to file form
- Epigenetics and methylation analysis. Oxford Nanopore Technologies.
- Methylation detection with nanopore sequencing: an introduction to Remora. Oxford Nanopore Technologies.
- Dorado: Oxford Nanopore's Basecaller. GitHub.
- Megalodon Document
- Modified Base Best Practices and Benchmarking. Oxford Nanopore Technologies Community.
- Ligation sequencing DNA V14 (SQK-LSK114). Oxford Nanopore Technologies Community.
- Decoding the epigenome with Oxford Nanopore real-time methyl
- Ligation Sequencing DNA V14 (SQK-LSK114) Protocol. Manuals.plus.
- Ligation sequencing amplicons V14 (SQK-LSK114). Oxford Nanopore Diagnostics.
- Introduction to the protocol. Oxford Nanopore Technologies.
- Basecalling with dorado. Long Re(ad)volution workshop.
- Tutorial: Nanopore Analysis Pipeline. The Bowman Lab.
- Decoding the epigenome with Oxford Nanopore real-time methyl
- Comprehensive comparison of the third-generation sequencing tools for bacterial 6mA profiling. PMC - NIH.

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## Sources

- [1. Nanopore DNA samples | Exeter Sequencing Facility | University of Exeter \[exeter.ac.uk\]](#)
- [2. biorxiv.org \[biorxiv.org\]](#)
- [3. researchgate.net \[researchgate.net\]](#)
- [4. researchgate.net \[researchgate.net\]](#)
- [5. nanoporetech.com \[nanoporetech.com\]](#)
- [6. atgc.net.technion.ac.il \[atgc.net.technion.ac.il\]](#)
- [7. genomics.uci.edu \[genomics.uci.edu\]](#)

- [8. biorxiv.org \[biorxiv.org\]](#)
- [9. researchgate.net \[researchgate.net\]](#)
- [10. Modified Base Best Practices and Benchmarking | EPI2ME Blog \[epi2me.nanoporetech.com\]](#)
- [11. youtube.com \[youtube.com\]](#)
- [12. Comprehensive benchmarking of tools for nanopore-based detection of DNA methylation \[ouci.dntb.gov.ua\]](#)
- [13. nanoporetech.com \[nanoporetech.com\]](#)
- [14. nanoporetech.com \[nanoporetech.com\]](#)
- [15. content.protocols.io \[content.protocols.io\]](#)
- [16. GitHub - nanoporetech/dorado: Oxford Nanopore's Basecaller \[github.com\]](#)
- [17. dnatech.ucdavis.edu \[dnatech.ucdavis.edu\]](#)
- [18. researchgate.net \[researchgate.net\]](#)
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